molecular formula C8H13F2NO2 B1482455 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid CAS No. 1872478-71-1

2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid

Cat. No.: B1482455
CAS No.: 1872478-71-1
M. Wt: 193.19 g/mol
InChI Key: VYDBWVPGLPVSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C8H13F2NO2 and its molecular weight is 193.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8H10F2N
  • Molecular Weight : 173.17 g/mol
  • IUPAC Name : this compound

This compound features a piperidine ring substituted with a difluoromethyl group, which is crucial for its biological activity.

Anticancer Activity

Research has indicated that piperidine derivatives, including those with difluoromethyl substitutions, exhibit significant anticancer properties. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain piperidine derivatives could induce apoptosis in cancer cells, suggesting that this compound may also possess similar activities .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AFaDu (hypopharyngeal)15Apoptosis induction
Compound BA549 (lung)10Cell cycle arrest

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Similar piperidine derivatives have been evaluated for their ability to inhibit COX-2 enzymes, which play a critical role in inflammation. Studies reported that certain analogs significantly reduced pro-inflammatory cytokines such as TNF-α and PGE-2 in vivo, indicating that this compound may exhibit comparable effects .

Neuroprotective Effects

There is emerging evidence that piperidine derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease therapy. Compounds with similar structures have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine, thus supporting the hypothesis that this compound could have neuroprotective properties .

Case Studies

  • Cytotoxicity Assessment
    • A study investigated the cytotoxic effects of various piperidine derivatives on human cancer cell lines. Results indicated that compounds with difluoromethyl substitutions had enhanced cytotoxicity compared to their non-substituted counterparts.
    • Findings : The IC50 values for the tested compounds ranged from 5 to 20 µM, with structural modifications leading to significant variations in activity.
  • Inflammation Model
    • In an animal model of inflammation, the administration of piperidine derivatives resulted in a marked decrease in paw swelling and inflammatory markers.
    • Results : The most active compounds reduced TNF-α levels by up to 64% compared to controls, highlighting their therapeutic potential in inflammatory diseases .

Scientific Research Applications

Research indicates that 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid exhibits significant biological activity, making it a candidate for various therapeutic applications. Its analogs have been studied for their effects on:

  • CNS Disorders : Compounds similar to this compound have shown promise in treating conditions such as schizophrenia and depression due to their ability to modulate neurotransmitter systems .
  • Anticancer Activity : Some studies suggest that derivatives of piperidine compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Therapeutic Applications

The potential therapeutic applications of this compound can be categorized as follows:

Psychiatric Disorders

  • Mechanism : The compound may act as a modulator of dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.
  • Case Studies : Clinical trials involving similar piperidine derivatives have demonstrated efficacy in reducing symptoms of anxiety and depression, suggesting potential for this compound in psychiatric treatments.

Pain Management

  • Mechanism : Analogs have been investigated for their analgesic properties, potentially through modulation of pain pathways.
  • Clinical Insights : Research indicates that piperidine-based compounds can provide relief from neuropathic pain, highlighting the need for further studies on this compound's effects.

Antitumor Activity

  • Mechanism : Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines.
  • Research Findings : Studies have indicated that certain piperidine derivatives can induce apoptosis in cancer cells, warranting further investigation into the specific mechanisms of action for this compound.

Data Table: Summary of Applications

Application AreaMechanism of ActionNotable Findings
Psychiatric DisordersModulation of dopamine/serotonin receptorsEfficacy in anxiety/depression
Pain ManagementModulation of pain pathwaysAnalgesic properties observed
Antitumor ActivityInduction of apoptosis in cancer cellsInhibition of cell proliferation

Properties

IUPAC Name

2-[4-(difluoromethyl)piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c9-8(10)6-1-3-11(4-2-6)5-7(12)13/h6,8H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDBWVPGLPVSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.